3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthesis of Heterocyclic Compounds : Research by Golec, Scrowston, and Dunleavy (1992) focused on the synthesis of tricyclic heteroaromatic systems containing bridgehead nitrogen atoms, elaborating on methods to generate fused 1,2,4-triazoles and pyrimido[5′4′:4,5]pyrazolo[3,2-c][1,2,4]triazines, which share structural motifs with the compound of interest (Golec, Scrowston, & Dunleavy, 1992).
Antimicrobial Activity of Related Compounds : Prakash et al. (2010) synthesized a series of compounds related to the target molecule, which exhibited significant in vitro antibacterial and antifungal activities, highlighting the potential of these heterocyclic compounds in developing new antimicrobial agents (Prakash, Aneja, Arora, Sharma, & Aneja, 2010).
Biological Activities
Antibacterial Agents : Genin et al. (2000) explored the antibacterial activity of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, aiming to expand their spectrum against Gram-negative organisms. This research provides insights into the antibacterial potential of oxazolidinone derivatives, which could include the compound of interest (Genin et al., 2000).
Leukemia Treatment : A study by Hall et al. (2001) found that derivatives of 1,2,4-triazolidine-3,5-diones, including compounds structurally related to the target molecule, served as potent inhibitors of human leukemia Type II IMP dehydrogenase activity, suggesting their utility in cancer treatment (Hall, Barnes, Ward, Wheaton, Warren, & Izydore, 2001).
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound is structurally related to 1H-Pyrazol-5-amine, 3-methyl-1-phenyl , which is a known chemical structure.
Biochemical Pathways
Pyrazole derivatives have been shown to exhibit a wide range of biological activities . For example, some pyrazole derivatives have demonstrated cytotoxic activity on several human cell lines
Pharmacokinetics
The compound’s molecular weight (as per the related compound 1h-pyrazol-5-amine, 3-methyl-1-phenyl ) suggests that it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution profiles
Result of Action
Based on its structural similarity to other pyrazole derivatives, it may have potential antiproliferative effects on certain cell lines
Future Directions
Properties
IUPAC Name |
3-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-11-14(7-18-21(11)12-5-3-2-4-6-12)16(23)19-8-13(9-19)20-15(22)10-25-17(20)24/h2-7,13H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTQNSGAEZEDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.